Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1,1-dimethylethyl)phenyl)methyl) ester
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Overview
Description
Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1,1-dimethylethyl)phenyl)methyl) ester is a chemical compound with the molecular formula C28H34N2S2 and a molecular weight of 462.723 . This compound is known for its unique structure, which includes a pyridinyl group and two bulky tert-butylphenyl groups. It has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1,1-dimethylethyl)phenyl)methyl) ester typically involves the reaction of 3-pyridinyl carbonimidodithioic acid with bis((4-(1,1-dimethylethyl)phenyl)methyl) chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1,1-dimethylethyl)phenyl)methyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ester groups.
Scientific Research Applications
Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1,1-dimethylethyl)phenyl)methyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1,1-dimethylethyl)phenyl)methyl) ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridaben: A similar compound with a pyridinyl group and bulky substituents, used as an acaricide.
Other Carbonimidodithioic Acid Esters: Compounds with similar structures but different substituents, exhibiting varying chemical and biological properties.
Uniqueness
Carbonimidodithioic acid, 3-pyridinyl-, bis((4-(1,1-dimethylethyl)phenyl)methyl) ester is unique due to its specific combination of functional groups and bulky tert-butylphenyl substituents. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
51308-76-0 |
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Molecular Formula |
C28H34N2S2 |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
1,1-bis[(4-tert-butylphenyl)methylsulfanyl]-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C28H34N2S2/c1-27(2,3)23-13-9-21(10-14-23)19-31-26(30-25-8-7-17-29-18-25)32-20-22-11-15-24(16-12-22)28(4,5)6/h7-18H,19-20H2,1-6H3 |
InChI Key |
GISDUSGEAJOMEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC(=NC2=CN=CC=C2)SCC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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